3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL
Overview
Description
“3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL” is a chemical compound with the CAS Number: 720689-55-4 . It has a molecular weight of 217.31 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO/c16-14-5-4-11-6-8-15 (13-2-1-3-13)9-7-12 (11)10-14/h4-5,10,13,16H,1-3,6-9H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.31 . It is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis and X-ray diffraction analysis of similar compounds, such as 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, have been explored in research. These studies focus on the preparation and crystallization of these compounds, providing insights into their structural properties (Macías et al., 2011).
Molecular Interactions and Hydrogen Bonding
Research on compounds like (2RS,4SR)-7-Bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol has revealed their ability to form complex hydrogen-bonded structures. Such studies contribute to understanding the molecular interactions and assembly of these compounds in different dimensions (Yépes et al., 2013).
Cytotoxicity and Therapeutic Potential
Compounds with similar structures have been investigated for their cytotoxic effects. For instance, dibenzofuran annulated 1-azepines exhibit moderate cytotoxicity, suggesting potential therapeutic applications (Yempala et al., 2020).
Reaction with Nucleophilic Reagents
The reaction behavior of related compounds like 3,4,5,6-Tetrahydro-2H-azepin-7-ol hydrogen sulfate with nucleophiles has been explored, demonstrating the compound's reactive nature and potential for forming various derivatives (Masaki et al., 1973).
Novel Synthesis Methods
Innovative synthesis techniques for similar compounds, such as the Novozyme 435 lipase-mediated resolution method for tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives, have been reported. These methods showcase the versatility in synthesizing these compounds in a stereoselective manner (Zhou et al., 2015).
Safety And Hazards
The compound has been assigned the hazard statements H302, H315, and H319 . This means it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. The recommended precautionary statements are P305+P351+P338, which involve rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-5-4-11-6-8-15(13-2-1-3-13)9-7-12(11)10-14/h4-5,10,13,16H,1-3,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODOGLMDJREIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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